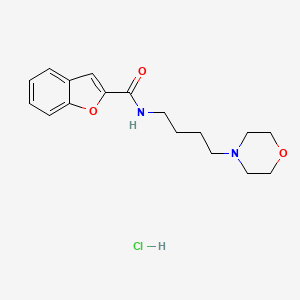
Chlorure de CL 82198
Vue d'ensemble
Description
Chlorhydrate de CL 82198: est un inhibiteur sélectif de la métalloprotéinase matricielle-13 (MMP-13). Il est connu pour sa haute spécificité envers la MMP-13, montrant une activité minimale contre d'autres métalloprotéinases matricielles telles que la MMP-1, la MMP-9 et l'enzyme de conversion du facteur de nécrose tumorale alpha (TACE) . Ce composé est souvent utilisé dans la recherche scientifique pour étudier le rôle de la MMP-13 dans divers processus biologiques et maladies.
Applications De Recherche Scientifique
CL 82198 hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the inhibition of MMP-13 and its role in various chemical processes.
Biology: Employed in studies investigating the role of MMP-13 in cellular processes such as cell migration and invasion.
Medicine: Used in preclinical studies to explore its potential therapeutic effects in diseases such as osteoarthritis and cancer.
Industry: Applied in the development of new drugs targeting MMP-13 for various therapeutic applications.
Mécanisme D'action
Target of Action
CL 82198 hydrochloride is a selective inhibitor of Matrix Metalloproteinase-13 (MMP-13) . MMP-13 is an enzyme that plays a crucial role in the degradation of extracellular matrix components, contributing to tissue remodeling and cell migration.
Mode of Action
The compound binds to the entire S1’ pocket of MMP-13 . This binding is the basis of its selectivity against MMP-13 and the lack of inhibitory activities against other MMPs such as MMP-1 and MMP-9 . The interaction with its target results in the inhibition of MMP-13, thereby preventing the degradation of the extracellular matrix.
Pharmacokinetics
It’s known that the compound is soluble in water , which could potentially influence its bioavailability.
Result of Action
The inhibition of MMP-13 by CL 82198 hydrochloride has been shown to have several effects. It inhibits in vitro invasion by the human pituitary adenoma cell line HP75 . Moreover, it rescues paclitaxel-induced axon degradation and reduces associated neurotoxicity in zebrafish .
Action Environment
It’s worth noting that the compound is stable at room temperature , which could potentially influence its efficacy and stability in different environments.
Safety and Hazards
The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is corrosive to metals and can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .
Orientations Futures
As a selective inhibitor of MMP-13, CL 82198 hydrochloride has potential applications in the study of diseases where MMP-13 plays a key role . Its ability to inhibit in vitro invasion by the human pituitary adenoma cell line HP75 suggests potential use in cancer research . Furthermore, its ability to rescue paclitaxel-induced axon degradation and reduce associated neurotoxicity in zebrafish indicates potential use in neurobiology .
Analyse Biochimique
Biochemical Properties
CL 82198 hydrochloride plays a significant role in biochemical reactions, particularly as a selective inhibitor of MMP-13 . It binds to the entire S1’ pocket of MMP-13, which forms the basis of its selectivity against MMP-1, MMP-9, and TACE .
Cellular Effects
CL 82198 hydrochloride has been shown to have effects on various types of cells and cellular processes. For instance, it inhibits the in vitro invasion by the human pituitary adenoma cell line HP75 .
Molecular Mechanism
The molecular mechanism of action of CL 82198 hydrochloride involves its binding to the entire S1’ pocket of MMP-13 . This binding interaction is the basis for its selectivity towards MMP-13 and the lack of inhibitory activities against other MMPs .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: La synthèse du chlorhydrate de CL 82198 implique la préparation du chlorhydrate de N-[4-(4-morpholinyl)butyl]-2-benzofurancarboxamide. La voie de synthèse comprend généralement les étapes suivantes:
Formation du noyau benzofurane: Le noyau benzofurane est synthétisé par une série de réactions impliquant la cyclisation de précurseurs appropriés.
Attachement du cycle morpholine: Le cycle morpholine est introduit par des réactions de substitution nucléophile.
Formation du sel de chlorhydrate: La dernière étape implique la conversion de la base libre en sa forme de sel de chlorhydrate par traitement avec de l'acide chlorhydrique
Méthodes de production industrielle: La production industrielle du chlorhydrate de CL 82198 suit des voies de synthèse similaires mais est optimisée pour la production à grande échelle. Cela inclut l'utilisation de réacteurs automatisés, de conditions réactionnelles optimisées et de techniques de purification pour assurer un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
Types de réactions: Le chlorhydrate de CL 82198 subit principalement les types de réactions suivants:
Réactions de substitution: Le composé peut participer à des réactions de substitution nucléophile en raison de la présence du cycle morpholine.
Hydrolyse: La liaison amide dans le composé peut subir une hydrolyse en conditions acides ou basiques.
Réactifs et conditions courantes:
Substitution nucléophile: Les réactifs courants comprennent les halogénoalcanes et les nucléophiles tels que les amines ou les thiols.
Principaux produits:
Réactions de substitution: Les produits comprennent des dérivés substitués du chlorhydrate de CL 82198.
Hydrolyse: Les produits comprennent les dérivés correspondants d'acide carboxylique et d'amine.
Applications de recherche scientifique
Le chlorhydrate de CL 82198 a un large éventail d'applications dans la recherche scientifique:
Chimie: Utilisé comme outil pour étudier l'inhibition de la MMP-13 et son rôle dans divers processus chimiques.
Biologie: Employé dans des études portant sur le rôle de la MMP-13 dans les processus cellulaires tels que la migration et l'invasion cellulaires.
Médecine: Utilisé dans des études précliniques pour explorer ses effets thérapeutiques potentiels dans des maladies telles que l'ostéoarthrite et le cancer.
Industrie: Appliqué dans le développement de nouveaux médicaments ciblant la MMP-13 pour diverses applications thérapeutiques.
Mécanisme d'action
Le chlorhydrate de CL 82198 exerce ses effets en inhibant sélectivement la MMP-13. Il se lie à l'intégralité de la poche S1' de la MMP-13, le cycle morpholine s'amarrant à côté de l'atome de zinc catalytique. Cette liaison empêche l'enzyme d'interagir avec ses substrats, inhibant ainsi son activité. La sélectivité du chlorhydrate de CL 82198 pour la MMP-13 par rapport à d'autres métalloprotéinases matricielles est due à son mode de liaison unique.
Comparaison Avec Des Composés Similaires
Composés similaires:
- Inhibiteur I de la MMP-9/MMP-13
- Inhibiteur IV de la MMP-2/MMP-9
- Inhibiteur II de la MMP-13
Comparaison: Le chlorhydrate de CL 82198 est unique par sa haute sélectivité pour la MMP-13, montrant une activité minimale contre d'autres métalloprotéinases matricielles telles que la MMP-1, la MMP-9 et la TACE. Cette haute spécificité en fait un outil précieux dans la recherche axée sur la MMP-13, car il réduit la probabilité d'effets hors cible par rapport à d'autres inhibiteurs qui peuvent affecter plusieurs métalloprotéinases matricielles.
Propriétés
IUPAC Name |
N-(4-morpholin-4-ylbutyl)-1-benzofuran-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3.ClH/c20-17(16-13-14-5-1-2-6-15(14)22-16)18-7-3-4-8-19-9-11-21-12-10-19;/h1-2,5-6,13H,3-4,7-12H2,(H,18,20);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOACXKZWXHBRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCNC(=O)C2=CC3=CC=CC=C3O2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587891 | |
| Record name | N-(4-(4-Morpholinyl)butyl)-1-benzofuran-2-carboxamide hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
307002-71-7, 1188890-36-9 | |
| Record name | 307002-71-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727677 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-(4-Morpholinyl)butyl)-1-benzofuran-2-carboxamide hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50587891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


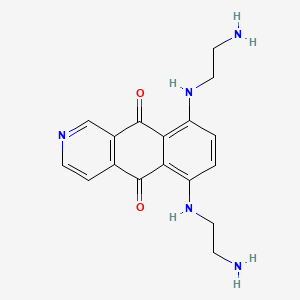

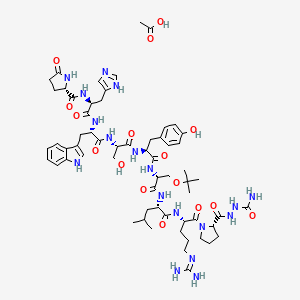
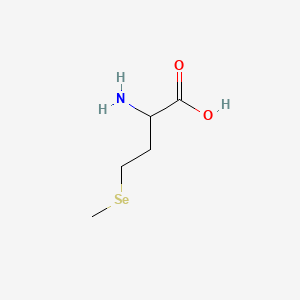
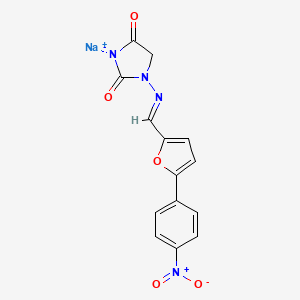

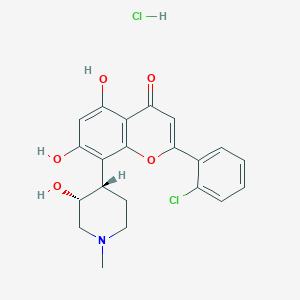
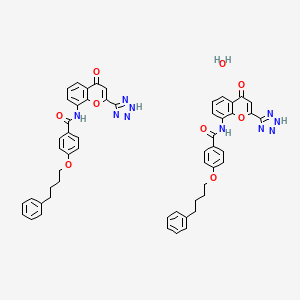
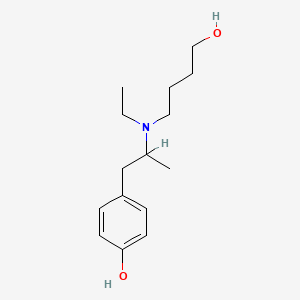
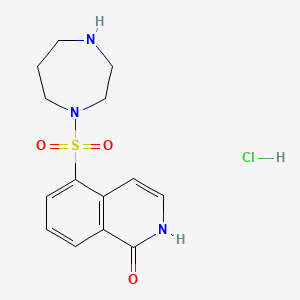
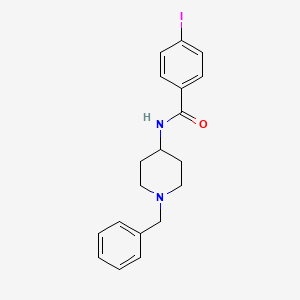
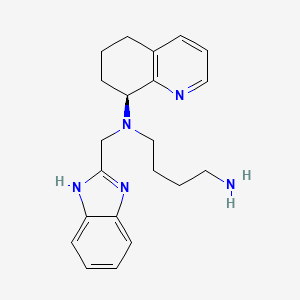
![(3E,5E)-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one;hydrochloride](/img/structure/B1662893.png)

